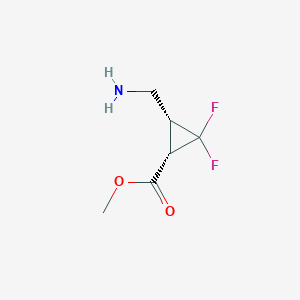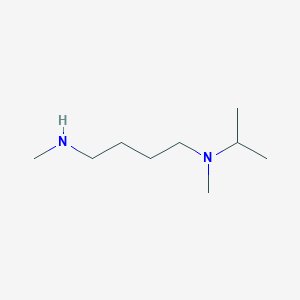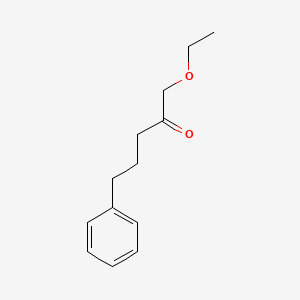
Methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is a synthetic compound characterized by the presence of a cyclopropane ring substituted with an aminomethyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the aminomethyl group and fluorine atoms. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorinated positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the aminomethyl group may facilitate interactions with biological macromolecules. The cyclopropane ring provides structural rigidity, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1R,3S)-3-(aminomethyl)-cyclopropane-1-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Methyl (1R,3S)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylate: Bromine atoms confer distinct electronic and steric effects compared to fluorine.
Uniqueness
Rac-methyl (1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C6H9F2NO2 |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-3(2-9)6(4,7)8/h3-4H,2,9H2,1H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
OYIFJSOOGJAEAW-IMJSIDKUSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@@H](C1(F)F)CN |
Kanonische SMILES |
COC(=O)C1C(C1(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)

![(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B15311677.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)



![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)

